molecular formula C28H18N2O2 B14588861 6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-44-9

6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione

Cat. No.: B14588861
CAS No.: 61415-44-9
M. Wt: 414.5 g/mol
InChI Key: JLTLXCSYBVPFFN-UHFFFAOYSA-N
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Description

6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes naphthalene and phthalazine moieties, and the presence of diphenyl groups. Its chemical structure contributes to its stability and reactivity, making it a subject of interest in organic chemistry and related disciplines .

Preparation Methods

The synthesis of 6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with phthalic anhydride in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as therapeutic agents due to their biological activity. For example, some derivatives have been studied for their anticonvulsant properties and their ability to act as non-competitive AMPA receptor antagonists. In industry, it can be used in the development of advanced materials and as a precursor for various chemical processes .

Mechanism of Action

The mechanism of action of 6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as non-competitive AMPA receptor antagonists inhibit excitatory neurotransmission by binding to the receptor and preventing its activation. This mechanism is crucial for their anticonvulsant effects and highlights the compound’s potential in neurological research .

Comparison with Similar Compounds

6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione can be compared with other phthalazine derivatives, such as phthalazine-1,4-dione derivatives. These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

CAS No.

61415-44-9

Molecular Formula

C28H18N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

6,11-diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione

InChI

InChI=1S/C28H18N2O2/c31-27-23-15-21-22(16-24(23)28(32)30-29-27)26(18-11-5-2-6-12-18)20-14-8-7-13-19(20)25(21)17-9-3-1-4-10-17/h1-16H,(H,29,31)(H,30,32)

InChI Key

JLTLXCSYBVPFFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C4C(=CC3=C(C5=CC=CC=C52)C6=CC=CC=C6)C(=O)NNC4=O

Origin of Product

United States

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